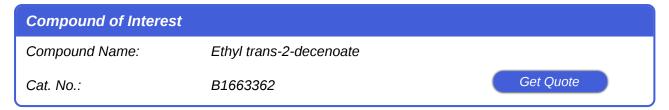


Spectroscopic Profile of Ethyl trans-2decenoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl trans-2-decenoate**, a compound of interest in flavor, fragrance, and pharmaceutical research. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Ethyl trans-2-decenoate**. It is important to note that while this data is based on established principles of spectroscopy and analysis of similar compounds, a definitive analysis should always rely on experimentally acquired data from a pure sample.

Table 1: ¹H NMR Spectroscopic Data (Predicted)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~6.9	dt	1H	H-3
~5.8	d	1H	H-2
~4.2	q	2H	-OCH₂CH₃
~2.2	q	2H	H-4
~1.4	m	2H	H-5
~1.3	m	6H	H-6, H-7, H-8
~1.2	t	3H	-OCH ₂ CH ₃
~0.9	t	3H	H-10

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~166	C-1 (C=O)
~149	C-3
~121	C-2
~60	-OCH₂CH₃
~32	C-4
~31	C-8
~29	C-6, C-7
~28	C-5
~22	C-9
~14	-OCH₂CH₃ & C-10



Table 3: IR Spectroscopic Data (Typical Absorption

Bands)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2950-2850	Strong	C-H (Alkyl) Stretch
~1720	Strong	C=O (Ester) Stretch
~1650	Medium	C=C (Alkene) Stretch
~1260	Strong	C-O (Ester) Stretch
~980	Medium	=C-H (trans-Alkene) Bend

Table 4: Mass Spectrometry Data (Electron Ionization -

Predicted Fragmentation)

m/z	Relative Intensity	Assignment
198	Moderate	[M]+ (Molecular Ion)
153	Moderate	[M - OCH ₂ CH ₃] ⁺
125	High	[M - COOCH ₂ CH ₃] ⁺
83	High	McLafferty Rearrangement Product

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural elucidation and characterization of chemical compounds. The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:



- Sample Preparation: A sample of **Ethyl trans-2-decenoate** (approximately 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube. [1] The solution must be homogeneous.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.
- Data Acquisition:
 - Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.[1] The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, well-resolved peaks.[1]
 - ¹H NMR: A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: For a liquid sample like Ethyl trans-2-decenoate, a thin film is
 prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or
 sodium chloride (NaCl) salt plates.[2][3] Alternatively, an Attenuated Total Reflectance (ATR)
 accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[2][4]
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition:
 - Background Spectrum: A background spectrum of the clean, empty sample holder (salt plates or ATR crystal) is recorded. This is necessary to subtract the absorbance of the



background environment (e.g., CO2, water vapor) and the sample holder itself.

Sample Spectrum: The prepared sample is placed in the spectrometer, and the infrared spectrum is recorded. The instrument scans the mid-infrared region, typically from 4000 to 400 cm⁻¹.[4] The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

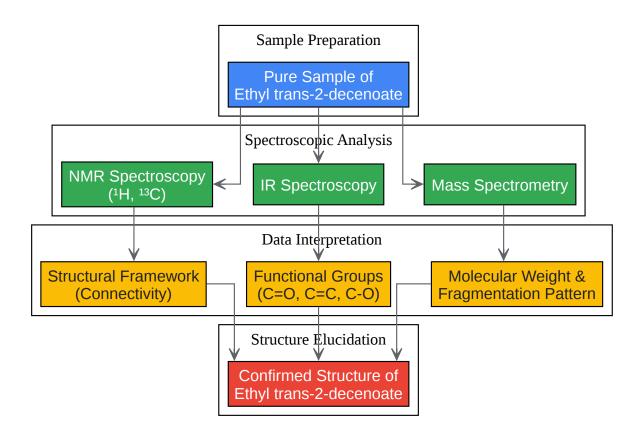
Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds like esters.[5] This allows for separation from any impurities before mass analysis.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule.[6][7][8] The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[6][7]
- Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are
 accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer
 separates the ions based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Ethyl trans-2-decenoate**.





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Caption: General workflow for spectroscopic analysis.

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